molecular formula C16H19NO2S B1362128 Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate CAS No. 350989-95-6

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Cat. No. B1362128
M. Wt: 289.4 g/mol
InChI Key: VJJSQHYNOYFKHX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350989-95-6 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-tert-butylphenyl)-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Applications in Mass Spectrometry

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate and its derivatives are significant in mass spectrometry. Klyba et al. (2019) investigated the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, observing stable molecular ions under electron impact. They noted that the molecular ions primarily decompose through the elimination of an alkoxy radical from the ester group, providing insights into the fragmentation pathways of such compounds (Klyba et al., 2019).

Role in Synthesis of Heterocycles

The compound is instrumental in synthesizing heterocyclic compounds. Hajjem et al. (2010) discovered that methyl 3-amino-2-thiophene carboxylate, when treated with primary amines or hydrazine, results in [3,2-d]4(3H)thienopyrimidinones, contributing to the understanding of the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. Vasu et al. (2004) analyzed the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, revealing its thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study highlighted the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

In Vitro and In Silico Toxicological Studies

Lepailleur et al. (2014) assessed the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic. Using both in vitro and in silico methodologies, they studied the compound's toxicological profile, providing a framework for understanding the structural-toxicity relationships of thiophene derivatives (Lepailleur et al., 2014).

Future Directions

“Methyl 2-aminothiophene-3-carboxylate” may be used to synthesize other compounds, such as thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one . This suggests potential applications in the synthesis of new materials or pharmaceuticals.

properties

IUPAC Name

methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJSQHYNOYFKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358015
Record name methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

CAS RN

350989-95-6
Record name methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-95-6
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